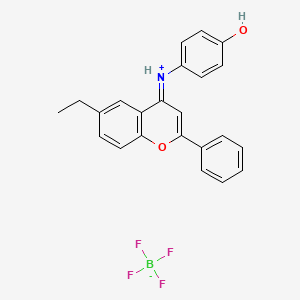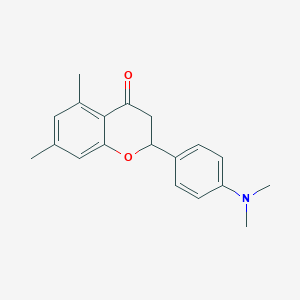![molecular formula C26H24BF4NO3 B7746827 (E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate](/img/structure/B7746827.png)
(E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate is a complex organic compound that belongs to the class of chromenylidene derivatives. This compound is characterized by its unique structure, which includes an azanium ion paired with a tetrafluoroborate anion. The presence of various functional groups such as acetyl, ethyl, and methoxy groups, along with the chromenylidene core, makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenylidene Core: This step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the chromenylidene intermediate.
Introduction of the Acetyl Group: The chromenylidene intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to introduce the acetyl group at the 4-position.
Formation of the Azanium Ion: The final step involves the treatment of the acetylated chromenylidene with an appropriate amine to form the azanium ion, which is then paired with tetrafluoroborate anion through ion exchange.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and acylation steps, and ion exchange columns for the formation of the azanium ion and its pairing with the tetrafluoroborate anion. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of (E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of caspases and other apoptotic proteins.
類似化合物との比較
Similar Compounds
- (E)-(4-acetylphenyl)-[6-ethyl-2-(4-hydroxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate
- (E)-(4-acetylphenyl)-[6-ethyl-2-(4-chlorophenyl)chromen-4-ylidene]azanium;tetrafluoroborate
- (E)-(4-acetylphenyl)-[6-ethyl-2-(4-nitrophenyl)chromen-4-ylidene]azanium;tetrafluoroborate
Uniqueness
The uniqueness of (E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(E)-(4-acetylphenyl)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3.BF4/c1-4-18-5-14-25-23(15-18)24(27-21-10-6-19(7-11-21)17(2)28)16-26(30-25)20-8-12-22(29-3)13-9-20;2-1(3,4)5/h5-16H,4H2,1-3H3;/q;-1/p+1/b27-24+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHQTAGUHMDILK-KYYAMWDPSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BF4NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7746754.png)
![4-[(E)-[3-methoxy-4-[(2,3,6-trichlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B7746758.png)
![4-Chloro-2-[(6-nitroquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7746760.png)

![3-(2,5-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B7746777.png)
![8-[(dibutylamino)methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7746780.png)

![2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid](/img/structure/B7746792.png)
![2-[4-[(4-methoxyphenyl)carbamoyl]phenoxy]propanoic Acid](/img/structure/B7746797.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide](/img/structure/B7746801.png)


![2-[5-(3,4-DiMe-phenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid](/img/structure/B7746834.png)
![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B7746840.png)
